Cas no 124392-77-4 (2H-[1]Benzoxepino[5,4-c]pyrazole,4,5-dihydro-9-methyl-2,3-bis(4-methylphenyl)-)

2H-[1]Benzoxepino[5,4-c]pyrazole,4,5-dihydro-9-methyl-2,3-bis(4-methylphenyl)- structure
124392-77-4 structure
Product Name:2H-[1]Benzoxepino[5,4-c]pyrazole,4,5-dihydro-9-methyl-2,3-bis(4-methylphenyl)-
CAS No:124392-77-4
MF:C26H24N2O
MW:380.481566429138
CID:204253
PubChem ID:3079087
Update Time:2025-04-19

2H-[1]Benzoxepino[5,4-c]pyrazole,4,5-dihydro-9-methyl-2,3-bis(4-methylphenyl)- Chemical and Physical Properties

Names and Identifiers

    • 2H-[1]Benzoxepino[5,4-c]pyrazole,4,5-dihydro-9-methyl-2,3-bis(4-methylphenyl)-
    • 9-methyl-2,3-bis(4-methylphenyl)-4,5-dihydro-[1]benzoxepino[5,4-c]pyrazole
    • 124392-77-4
    • DTXSID90154309
    • 2H-(1)Benzoxepino(5,4-c)pyrazole, 4,5-dihydro-2,3-bis(4-methylphenyl)-9-methyl-
    • 4,5-Dihydro-2,3-bis(4-methylphenyl)-9-methyl-2H-(1)benzoxepino(5,4-c)pyrazole
    • BRN 4573686
    • Inchi: 1S/C26H24N2O/c1-17-4-9-20(10-5-17)26-22-14-15-29-24-13-8-19(3)16-23(24)25(22)27-28(26)21-11-6-18(2)7-12-21/h4-13,16H,14-15H2,1-3H3
    • InChI Key: RRVYJERJHIYNTN-UHFFFAOYSA-N
    • SMILES: O1C2C=CC(C)=CC=2C2C(CC1)=C(C1C=CC(C)=CC=1)N(C1C=CC(C)=CC=1)N=2

Computed Properties

  • Exact Mass: 380.18902
  • Monoisotopic Mass: 380.188863393g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 2
  • Complexity: 537
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 6.3
  • Topological Polar Surface Area: 27Ų

Experimental Properties

  • PSA: 27.05
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